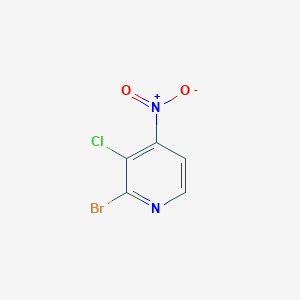

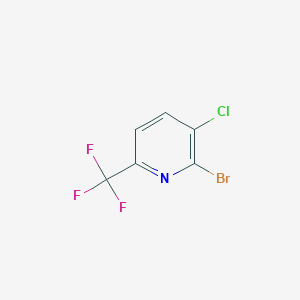

2-Bromo-3-chloro-4-nitropyridine

Descripción general

Descripción

2-Bromo-3-chloro-4-nitropyridine is a pyridine derivative . It has a molecular weight of 237.44 and its IUPAC name is 2-bromo-4-chloro-3-nitropyridine .

Molecular Structure Analysis

The InChI code for 2-Bromo-3-chloro-4-nitropyridine is 1S/C5H2BrClN2O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H . This indicates the positions of the bromine, chlorine, and nitro groups on the pyridine ring.Physical And Chemical Properties Analysis

2-Bromo-3-chloro-4-nitropyridine is a solid . It should be stored in an inert atmosphere at 2-8°C . The molecular formula is C5H2BrClN2O2 .Aplicaciones Científicas De Investigación

Synthesis of Nitropyridines

2-Bromo-3-chloro-4-nitropyridine: is a valuable intermediate in the synthesis of various nitropyridines. These compounds are essential in medicinal chemistry due to their potential biological activities. The nitropyridines can be synthesized through reactions with N₂O₅ in organic solvents, followed by a reaction with SO₂/HSO₃⁻ in water, leading to high yields of 4-substituted and moderate yields for 3-substituted pyridines .

Development of Anti-Inflammatory Agents

The compound’s reactivity allows for the creation of derivatives that exhibit anti-inflammatory properties. By substituting with ammonia and amines, a series of 4-substituted-2-alkylamino-5-nitropyridines can be obtained, which have shown promise as anti-inflammatory agents .

Pharmaceutical Intermediates

As an intermediate, 2-Bromo-3-chloro-4-nitropyridine is used in the pharmaceutical industry to synthesize various drugs. Its derivatives are crucial for developing compounds that can increase oxygen affinity in human hemoglobin and inhibit sickle erythrocytes .

Analytical Chemistry: Infrared Spectroscopy

In analytical chemistry, this compound is used in infrared spectroscopy studies to understand compound and solvent interactions. It serves as a model compound to evaluate the reliability of theoretical models for solvent effects .

Coordination Chemistry

In coordination chemistry, derivatives of 2-Bromo-3-chloro-4-nitropyridine are used as ligands for metal complexes. These complexes are studied for their potential applications in catalysis and material science .

Agrochemicals Production

The chemical industry utilizes this compound in the production of agrochemicals. Its derivatives are designed to enhance the effectiveness of pesticides and herbicides, contributing to more efficient crop protection .

Synthesis of Heterocyclic Compounds

This compound is instrumental in synthesizing heterocyclic compounds, such as imidazo[4,5-c]pyridines, which have various applications in drug development and materials science .

Organic Synthesis Research

In organic synthesis research, 2-Bromo-3-chloro-4-nitropyridine is used to develop new synthetic methodologies. It is particularly useful in reactions requiring regioselective control, providing pathways to synthesize complex organic molecules .

Mecanismo De Acción

Target of Action

Nitropyridines, a class of compounds to which 2-bromo-3-chloro-4-nitropyridine belongs, are known to interact with various biological targets .

Biochemical Pathways

It is known that nitropyridines can be involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

Safety data sheets indicate that the compound may have potential respiratory toxicity .

Result of Action

Nitropyridines are known to have various biological activities and are used in the synthesis of several bioactive compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-chloro-4-nitropyridine. For instance, the compound should be stored in a well-ventilated place to maintain its stability . Moreover, the compound’s reactivity can be influenced by the presence of other substances, such as boron reagents in the case of Suzuki–Miyaura coupling .

Propiedades

IUPAC Name |

2-bromo-3-chloro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDWIGKURABZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloro-4-nitropyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1403567.png)

![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)

![2-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1403577.png)